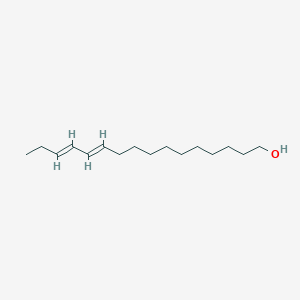

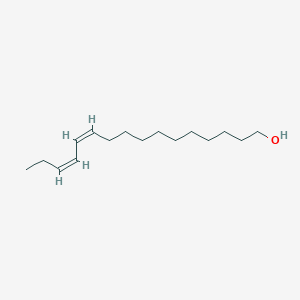

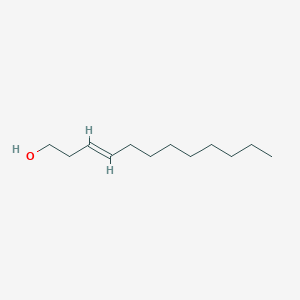

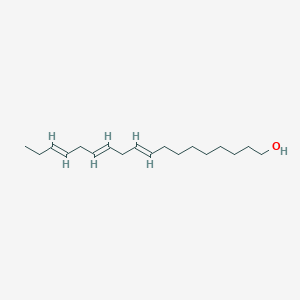

Linolenyl alcohol

Descripción general

Descripción

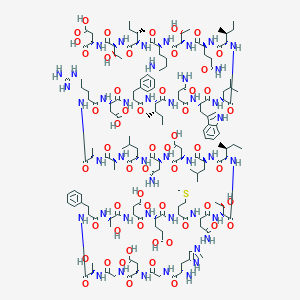

El maleato de tioperamida es un antagonista potente y selectivo del receptor de histamina H3 y un antagonista selectivo del receptor de histamina H4. Es capaz de cruzar la barrera hematoencefálica, lo que lo convierte en un compuesto valioso en la investigación neurológica. El maleato de tioperamida se ha utilizado ampliamente en estudios relacionados con los receptores de histamina, particularmente en la comprensión de la regulación de la liberación de histamina y sus efectos en el sistema nervioso central .

Aplicaciones Científicas De Investigación

El maleato de tioperamida tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar los receptores de histamina y su papel en varios procesos químicos.

Biología: Ayuda a comprender la regulación de la liberación de histamina y sus efectos en los sistemas biológicos.

Medicina: Se investiga por sus posibles efectos terapéuticos en los trastornos neurológicos, incluido su papel en la promoción de la vigilia y la mejora de la consolidación de la memoria.

Industria: Se utiliza en el desarrollo de fármacos dirigidos a los receptores de histamina

Mecanismo De Acción

El maleato de tioperamida ejerce sus efectos antagonizando los receptores de histamina H3 y H4. Al bloquear estos receptores, previene la regulación negativa de la liberación de histamina, lo que lleva a un aumento de los niveles de histamina en el sistema nervioso central. Esta acción promueve la vigilia y mejora la consolidación de la memoria. Los objetivos moleculares incluyen los receptores de histamina H3 y H4, y las vías involucradas están relacionadas con la neurotransmisión histaminérgica .

Compuestos similares:

Ciproxifan: Otro antagonista del receptor de histamina H3 con efectos similares sobre la vigilia y la memoria.

Pitolisant: Un antagonista selectivo del receptor de histamina H3 que se utiliza en el tratamiento de la narcolepsia.

Clobenpropit: Un antagonista potente del receptor de histamina H3 con aplicaciones en la investigación neurológica

Singularidad del maleato de tioperamida: El maleato de tioperamida es único debido a su acción antagonista dual tanto en los receptores de histamina H3 como H4, lo que lo convierte en una herramienta valiosa para estudiar los roles complejos de la histamina en el sistema nervioso central. Su capacidad para cruzar la barrera hematoencefálica aumenta aún más su utilidad en la investigación neurológica .

Análisis Bioquímico

Biochemical Properties

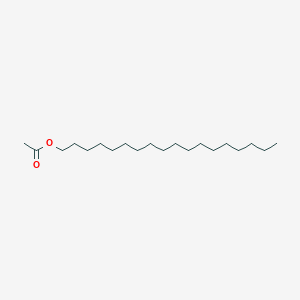

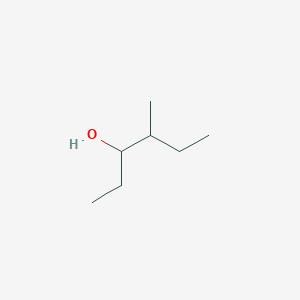

Linolenyl alcohol plays a crucial role in biochemical reactions, particularly in the metabolism of unsaturated lipids. It interacts with enzymes such as lipoxygenases, which catalyze the dioxygenation of this compound to form hydroperoxides . These hydroperoxides can further participate in various signaling pathways and cellular processes. Additionally, this compound has been shown to interact with proteins involved in lipid metabolism, influencing the formation and breakdown of lipid molecules .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving lipid mediators. For instance, this compound can modulate the activity of p53-binding protein Mdm-2, which plays a role in cell cycle regulation and apoptosis . Furthermore, this compound affects gene expression and cellular metabolism by altering the levels of specific lipid metabolites and their downstream signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It can inhibit or activate enzymes involved in lipid metabolism, such as lipoxygenases and cyclooxygenases . These interactions lead to changes in the production of lipid mediators, which in turn affect gene expression and cellular responses. This compound’s ability to bind to specific proteins and enzymes underlies its diverse biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity can decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function, including alterations in lipid metabolism and cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to promote beneficial effects on lipid metabolism and weight management . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular function and metabolic processes . These threshold effects highlight the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipoxygenases and cyclooxygenases, which catalyze the formation of lipid mediators from this compound . These pathways play a critical role in regulating metabolic flux and the levels of various metabolites, influencing cellular responses and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The distribution of this compound within tissues is influenced by its lipid solubility and affinity for lipid-binding proteins .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize to lipid droplets, endoplasmic reticulum, and other organelles involved in lipid metabolism . This localization is essential for its activity and function, as it allows this compound to interact with key enzymes and proteins within these compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del maleato de tioperamida implica la reacción de la N-ciclohexil-4-(1H-imidazol-4-il)piperidina-1-carbothioamida con ácido maleico. La reacción generalmente ocurre bajo condiciones controladas para asegurar la formación de la sal de maleato. El proceso involucra los siguientes pasos:

Formación de N-ciclohexil-4-(1H-imidazol-4-il)piperidina-1-carbothioamida: Este intermedio se sintetiza a través de una serie de reacciones que involucran ciclohexilamina, imidazol y derivados de piperidina.

Reacción con ácido maleico: El intermedio luego se hace reaccionar con ácido maleico para formar maleato de tioperamida.

Métodos de producción industrial: La producción industrial del maleato de tioperamida sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza. El producto final generalmente se purifica mediante técnicas de recristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: El maleato de tioperamida experimenta varias reacciones químicas, que incluyen:

Oxidación: El maleato de tioperamida se puede oxidar bajo condiciones específicas para formar sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el maleato de tioperamida en su derivado tiol correspondiente.

Sustitución: El maleato de tioperamida puede sufrir reacciones de sustitución, particularmente en el anillo de imidazol.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes o nucleófilos.

Productos principales formados:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de tiol.

Sustitución: Varios derivados de imidazol sustituidos.

Comparación Con Compuestos Similares

Ciproxifan: Another histamine H3 receptor antagonist with similar effects on wakefulness and memory.

Pitolisant: A selective histamine H3 receptor antagonist used in the treatment of narcolepsy.

Clobenpropit: A potent histamine H3 receptor antagonist with applications in neurological research

Uniqueness of Thioperamide Maleate: Thioperamide maleate is unique due to its dual antagonistic action on both histamine H3 and H4 receptors, making it a valuable tool in studying the complex roles of histamine in the central nervous system. Its ability to cross the blood-brain barrier further enhances its utility in neurological research .

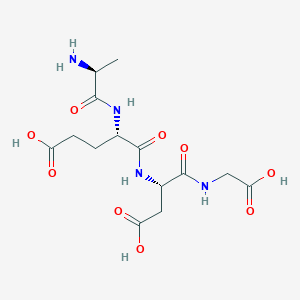

Propiedades

Número CAS |

506-44-5 |

|---|---|

Fórmula molecular |

C18H32O |

Peso molecular |

264.4 g/mol |

Nombre IUPAC |

(9E,12E,15E)-octadeca-9,12,15-trien-1-ol |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,19H,2,5,8,11-18H2,1H3/b4-3+,7-6+,10-9+ |

Clave InChI |

IKYKEVDKGZYRMQ-IUQGRGSQSA-N |

SMILES |

CCC=CCC=CCC=CCCCCCCCCO |

SMILES isomérico |

CC/C=C/C/C=C/C/C=C/CCCCCCCCO |

SMILES canónico |

CCC=CCC=CCC=CCCCCCCCCO |

Key on ui other cas no. |

2774-90-5 506-44-5 |

Sinónimos |

(9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol; Z9Z12Z15-18OH; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

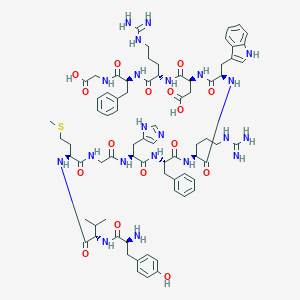

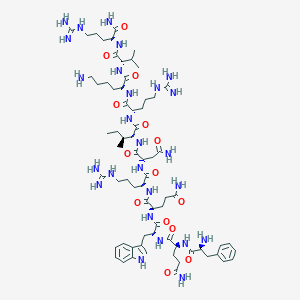

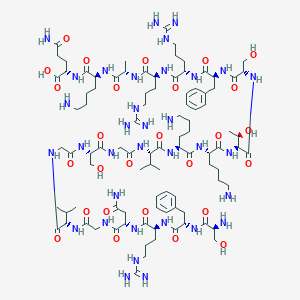

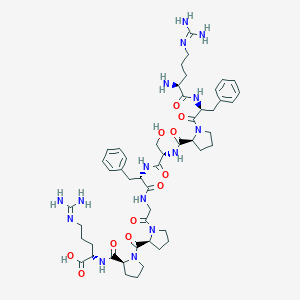

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.